Rubranol

Vue d'ensemble

Description

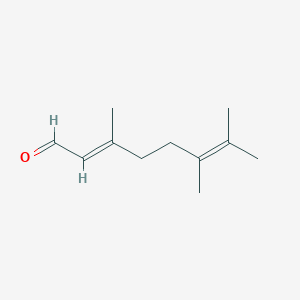

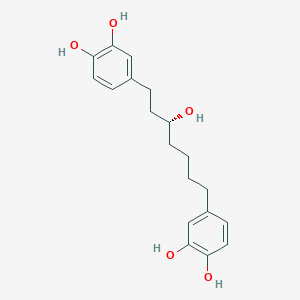

Rubranol is a versatile chemical compound with the molecular formula C19H24O5 and a molecular weight of 332.391 g/mol . It is known for its inhibitory effects on nitric oxide synthase, making it a significant compound in the field of inflammation and immunology research . This compound is a red solid that is soluble in both water and organic solvents, and it is often used as a dye and indicator in chemical analysis and biological fluorescence labeling .

Applications De Recherche Scientifique

Rubranol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Rubranol primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

This compound acts as an inhibitor of NOS . It inhibits the production of NO in activated macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Result of Action

The inhibition of NO production by this compound in activated macrophages can lead to a decrease in the inflammatory response . This could potentially be beneficial in conditions where the inflammatory response is excessive or damaging.

Analyse Biochimique

Biochemical Properties

Rubranol is known to interact with various enzymes and proteins in biochemical reactions . It is an inhibitor of Nitric Oxide (NO) Synthase, a key enzyme involved in the production of nitric oxide . This compound has been shown to inhibit Lipopolysaccharide (LPS)-induced NO production in activated macrophages, with a reported inhibition rate of 74% .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on NO production . By inhibiting NO Synthase, this compound can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to NO Synthase and inhibiting its activity . This interaction can lead to changes in gene expression and enzyme activity, thereby influencing the overall biochemical environment within the cell .

Temporal Effects in Laboratory Settings

Its inhibitory effect on NO production suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its role as an NO Synthase inhibitor, it is plausible that varying dosages could have different impacts on NO production and, consequently, on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is closely tied to its role as an NO Synthase inhibitor . By inhibiting this enzyme, this compound can potentially influence the metabolic flux and levels of various metabolites .

Transport and Distribution

Given its biochemical properties, it is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Its role as an NO Synthase inhibitor suggests that it may be localized to areas of the cell where this enzyme is active .

Méthodes De Préparation

Rubranol can be synthesized through various synthetic routes. One common method involves the sulfonation of aminoanthraquinone to produce 1,5-diaminoanthraquinone-2-sulfonic acid, which is then further processed to obtain this compound . The reaction conditions typically involve the use of sulfuric acid and high temperatures to facilitate the sulfonation process. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Rubranol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Sodium borohydride is often used as a reducing agent.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups. Common reagents include halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Rubranol can be compared to other similar compounds, such as:

Hydroquinone: Like this compound, hydroquinone undergoes oxidation and reduction reactions, but it is more commonly used in skin-lightening products and photographic development.

Quinones: These compounds share similar oxidation properties with this compound and are widely used in various chemical and biological applications.

This compound’s uniqueness lies in its dual role as both a dye and an inhibitor of nitric oxide synthase, making it a valuable tool in both chemical and biological research .

Propriétés

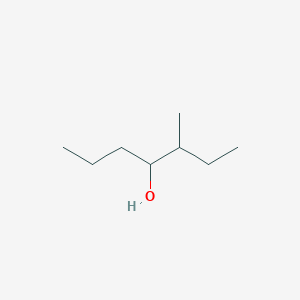

IUPAC Name |

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWHZHZEQUHBCW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435472 | |

| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211126-61-3 | |

| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

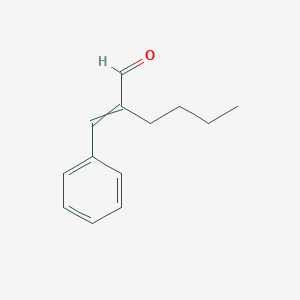

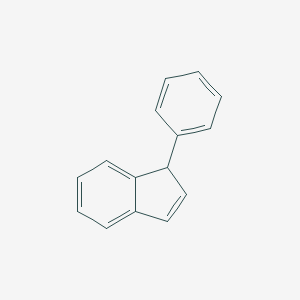

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of rubranol and its derivatives?

A1: this compound, a diarylheptanoid, and its glycosylated derivatives, rubranosides A, B, C, and D, have been isolated from the bark of red alder (Alnus rubra) []. While the specific mechanisms of action remain under investigation, research suggests that this compound and its derivatives exhibit potent antioxidant and anti-inflammatory properties [, ]. These properties are linked to their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and Nitroblue tetrazolium (NBT) superoxide, as well as inhibit nitric oxide (NO) production []. Further research is needed to fully understand their interactions with specific molecular targets and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.